molecular formula C9H20ClNO2 B2911003 Tert-butyl 5-aminopentanoate hydrochloride CAS No. 1283760-93-9

Tert-butyl 5-aminopentanoate hydrochloride

Cat. No.: B2911003
CAS No.: 1283760-93-9
M. Wt: 209.71
InChI Key: GWWQVJQECNYNPH-UHFFFAOYSA-N
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Description

Tert-butyl 5-aminopentanoate hydrochloride is a chemical compound with the molecular formula C9H19NO2·HCl. It is commonly used in organic synthesis and research due to its unique properties and reactivity. The compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 5-aminopentanoate hydrochloride can be synthesized through several methods. One common approach involves the esterification of 5-aminopentanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The resulting tert-butyl 5-aminopentanoate is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification reactions followed by purification processes such as crystallization or distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-aminopentanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 5-aminopentanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme reactions.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Applied in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of tert-butyl 5-aminopentanoate hydrochloride involves its reactivity as an ester and an amine. The compound can undergo hydrolysis to release 5-aminopentanoic acid, which can then participate in various biochemical pathways. The ester group can also be involved in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functionality as an ester and an amine, allowing it to participate in a wide range of chemical reactions. Its hydrochloride form enhances its solubility and stability, making it a valuable intermediate in both research and industrial applications .

Properties

IUPAC Name

tert-butyl 5-aminopentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-9(2,3)12-8(11)6-4-5-7-10;/h4-7,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWQVJQECNYNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1283760-93-9
Record name tert-butyl 5-aminopentanoate hydrochloride
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